2-[(4-benzylpiperidin-1-yl)carbonyl]-6-methyl-4H-chromen-4-one 2-[(4-benzylpiperidin-1-yl)carbonyl]-6-methyl-4H-chromen-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15299172
InChI: InChI=1S/C23H23NO3/c1-16-7-8-21-19(13-16)20(25)15-22(27-21)23(26)24-11-9-18(10-12-24)14-17-5-3-2-4-6-17/h2-8,13,15,18H,9-12,14H2,1H3
SMILES:
Molecular Formula: C23H23NO3
Molecular Weight: 361.4 g/mol

2-[(4-benzylpiperidin-1-yl)carbonyl]-6-methyl-4H-chromen-4-one

CAS No.:

Cat. No.: VC15299172

Molecular Formula: C23H23NO3

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-benzylpiperidin-1-yl)carbonyl]-6-methyl-4H-chromen-4-one -

Specification

Molecular Formula C23H23NO3
Molecular Weight 361.4 g/mol
IUPAC Name 2-(4-benzylpiperidine-1-carbonyl)-6-methylchromen-4-one
Standard InChI InChI=1S/C23H23NO3/c1-16-7-8-21-19(13-16)20(25)15-22(27-21)23(26)24-11-9-18(10-12-24)14-17-5-3-2-4-6-17/h2-8,13,15,18H,9-12,14H2,1H3
Standard InChI Key KRNFHHKBSJYAMR-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)N3CCC(CC3)CC4=CC=CC=C4

Introduction

2-[(4-benzylpiperidin-1-yl)carbonyl]-6-methyl-4H-chromen-4-one is a complex organic compound that belongs to the class of chromone derivatives. Chromones are known for their diverse biological activities, making this compound of significant interest in medicinal chemistry. The compound features a chromenone core, which is a bicyclic structure consisting of a benzopyran and a carbonyl group, combined with a piperidine moiety, specifically a benzylpiperidine group.

Synthesis

The synthesis of 2-[(4-benzylpiperidin-1-yl)carbonyl]-6-methyl-4H-chromen-4-one typically involves multi-step organic synthesis techniques. These steps can include reactions such as carbonylation, amidation, and coupling reactions. The synthesis can be optimized by controlling reaction conditions like temperature, solvent choice, and reaction time to enhance yield and purity.

Chemical Reactivity

The compound's chemical reactivity is primarily attributed to its functional groups, particularly the carbonyl group, which is susceptible to nucleophilic attack. This makes it a potential participant in various reactions such as nucleophilic addition, substitution, and condensation reactions.

Biological Activities and Potential Applications

Compounds similar to 2-[(4-benzylpiperidin-1-yl)carbonyl]-6-methyl-4H-chromen-4-one have been investigated for their diverse biological activities, including potential pharmacological effects. The combination of a chromone structure with a benzylpiperidine moiety may enhance its bioactivity compared to simpler derivatives, suggesting potential applications in medicinal chemistry.

Potential Applications:

  • Pharmacological Studies: Due to its structural features, it may interact with biological targets.

  • Drug Development: Its unique structure could lead to novel therapeutic applications.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-[(4-benzylpiperidin-1-yl)carbonyl]-6-methyl-4H-chromen-4-one. These include other chromone derivatives and piperidine-based compounds.

Compound NameMolecular FormulaKey Features
6-MethylchromoneC10H8O2Simple chromone derivative
7-HydroxyflavoneC15H10O3Flavonoid with antioxidant properties
BenzylpiperidineC11H15NPiperidine derivative used in medicinal chemistry

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator